molecular formula C11H14O4 B8724457 5-Cyclopentylidene-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 3968-30-7

5-Cyclopentylidene-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B8724457
Key on ui cas rn: 3968-30-7
M. Wt: 210.23 g/mol
InChI Key: UNLICWFXGAYRLK-UHFFFAOYSA-N
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Patent
US08481732B2

Procedure details

This compound was prepared by using procedures analogous to those described for the synthesis of Example 120, Step 1 starting from cyclopentanone and 2,2-dimethyl-1,3-dioxane-4,6-dione.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH3:7][C:8]1([CH3:16])[O:13][C:12](=[O:14])[CH2:11][C:10](=[O:15])[O:9]1>>[C:1]1(=[C:11]2[C:12](=[O:14])[O:13][C:8]([CH3:16])([CH3:7])[O:9][C:10]2=[O:15])[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OC(CC(O1)=O)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared

Outcomes

Product
Name
Type
Smiles
C1(CCCC1)=C1C(OC(OC1=O)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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